molecular formula C18H22 B14083789 1-(Oct-2-EN-2-YL)naphthalene CAS No. 101720-91-6

1-(Oct-2-EN-2-YL)naphthalene

Cat. No.: B14083789
CAS No.: 101720-91-6
M. Wt: 238.4 g/mol
InChI Key: BTYVIZZQOYWDND-UHFFFAOYSA-N
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Description

1-(Oct-2-EN-2-YL)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with an octenyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-EN-2-YL)naphthalene typically involves the alkylation of naphthalene with an octenyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{Naphthalene} + \text{Octenyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oct-2-EN-2-YL)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Hydrogenation can reduce the double bond in the octenyl group, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.

Major Products:

    Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.

    Reduction: Saturated naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(Oct-2-EN-2-YL)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oct-2-EN-2-YL)naphthalene involves its interaction with molecular targets through its naphthalene ring and octenyl group. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 1-(1-Octen-2-yl)naphthalene
  • 2-(Oct-1-en-1-yl)naphthalene
  • 1-Phenyl-2-methyl-oct-1-ene

Comparison: 1-(Oct-2-EN-2-YL)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and interactions. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity.

Properties

CAS No.

101720-91-6

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-oct-2-en-2-ylnaphthalene

InChI

InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-14H,3-6H2,1-2H3

InChI Key

BTYVIZZQOYWDND-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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